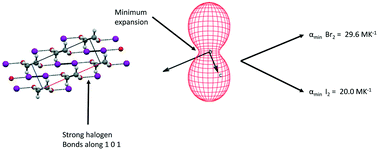The thermal expansion properties of halogen bond containing 1,4 dioxane halogen complexes†
CrystEngComm Pub Date: 2019-07-25 DOI: 10.1039/C9CE00803A
Abstract
Neutron powder diffraction has been used to determine accurate molecular structures and thermal expansion properties for the complexes formed between by iodine and bromine with 1,4 dioxane. The marked anisotropy in the magnitudes of the principal axes of the thermal expansion tensor for both compounds can be associated with the different intermolecular forces present, with the smallest values being associated with the halogen bonds formed between oxygen and the diatomic halogen molecules. The smallest thermal expansion coefficient of the 1,4 dioxane iodine complex is smaller than the corresponding coefficient in the corresponding bromine complex reflecting the stronger halogen bond formed between iodine and oxygen when compared to that formed between oxygen and bromine.


Recommended Literature
- [1] Syntheses, structures, photoluminescence and magnetic properties of four new metal–organic frameworks based on imidazoleligands and aromatic polycarboxylate acids†
- [2] Electron dominated thermoelectric response in MNiSn (M: Ti, Zr, Hf) half-Heusler alloys
- [3] Pd(OAc)2-catalysed regioselective alkoxylation of aryl (β-carbolin-1-yl)methanones via β-carboline directed ortho-C(sp2)–H activation of an aryl ring†‡
- [4] Morphology adjustment of one dimensional CeO2 nanostructures via calcination and their composite with Au nanoparticles towards enhanced catalysis
- [5] Dinuclear zinc catalysts with unprecedented activities for the copolymerization of cyclohexene oxide and CO2†
- [6] Photo-responsive bio-inspired adhesives: facile control of adhesion strength via a photocleavable crosslinker†
- [7] Phase behavior of side-chain liquid-crystalline polymers containing biphenyl mesogens with different spacer lengths synthesized via miniemulsion polymerization†
- [8] Synthesis of pyrimidine-cored host materials bearing phenylcarbazole for efficient yellow phosphorescent devices: effect of linkage position†
- [9] Entrapment of a pyridine derivative within a copper–palladium alloy: a bifunctional catalyst for electrochemical reduction of CO2 to alcohols with excellent selectivity and reusability†
- [10] Engineering of porous π-stacked solids using mechanochemistry

Journal Name:CrystEngComm
Research Products
-
CAS no.: 178064-02-3









